molecular formula C8H8IN3O4 B1504103 Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate CAS No. 1179359-56-8

Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate

Cat. No.: B1504103
CAS No.: 1179359-56-8
M. Wt: 337.07 g/mol
InChI Key: HRTMVBFPPNSZHW-UHFFFAOYSA-N
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Description

Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate (CAS 1179359-56-8) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound, with a molecular formula of C8H8IN3O4 and a molecular weight of 337.07 g/mol, is characterized by its distinct pyridine core functionalized with both nitro and iodo substituents . These features make it a highly versatile and valuable building block in medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. The iodine atom present on the pyridine ring offers a reactive site for further elaboration via metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, enabling the introduction of diverse carbon-based fragments to create novel compound libraries . Its primary research value lies in its application as a precursor in the synthesis of targeted therapeutic agents. Published patent literature indicates its use in the development of potent kinase inhibitors, including key intermediates for molecules like palbociclib, which are crucial in the study of proliferative diseases . As a fine chemical with specialized applications, it is essential to handle this product with care. It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It must not be used for diagnostic, therapeutic, or any other human use. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to ensure long-term stability .

Properties

IUPAC Name

methyl 2-[(5-iodo-3-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O4/c1-16-7(13)4-11-8-6(12(14)15)2-5(9)3-10-8/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTMVBFPPNSZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676617
Record name Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate
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URL https://comptox.epa.gov/dashboard/DTXSID90676617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-56-8
Record name N-(5-Iodo-3-nitro-2-pyridinyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179359-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to understand the effects of iodine and nitro groups on biological systems.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and bacterial infections.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate with analogous compounds based on functional groups, reactivity, and applications. Key structural differences and their implications are highlighted.

Comparison with Pyrimidine- and Triazole-Based Esters

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) : Structural Differences: Replaces the pyridine ring with a pyrimidine scaffold and substitutes the nitro and iodo groups with a thietanyloxy and thioether group. Applications: Used in antimicrobial studies due to sulfur’s bioactivity, whereas the nitro-iodo motif may favor electrophilic aromatic substitution or halogen bonding in catalysis.
  • 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound A) : Structural Differences: Features a bicyclic terpene moiety and a triazole-thioether group instead of the nitro-iodo pyridine core. Applications: Designed for biological activity (e.g., enzyme inhibition), whereas the target compound’s iodine and nitro groups may suit radiopharmaceuticals or optoelectronic materials.

Comparison with Phosphoryl Acetate Esters

  • Methyl 2-[Bis(benzylthio)phosphoryl]acetate :
    • Structural Differences : Incorporates a bis(benzylthio)phosphoryl group instead of the nitro-iodo pyridine system.
    • Reactivity : Functions as a Horner–Wadsworth–Emmons (HWE) reagent for α,β-unsaturated ester synthesis via deprotonation–condensation. The target compound lacks a phosphoryl group but may undergo ester hydrolysis or nitro-group reduction.
    • Applications : Used in stereoselective alkene synthesis, while the target compound’s iodine atom could facilitate cross-coupling reactions in organic synthesis.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reactivity Profile Potential Applications
This compound Pyridine Iodo, nitro, acetamide ester Electrophilic substitution, ester hydrolysis Catalysis, radiopharmaceuticals
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioether Nucleophilic substitution Antimicrobial agents
Compound A Bicycloheptene-triazole Triazole-thioether, terpene Click chemistry, metal coordination Enzyme inhibitors
Methyl 2-[Bis(benzylthio)phosphoryl]acetate Phosphoryl acetate Bis(benzylthio)phosphoryl, ester HWE olefination Stereoselective synthesis

Electronic and Steric Effects

  • Iodo Substituent : The iodine atom offers a heavy atom effect for crystallographic studies (e.g., via SHELX ) and serves as a leaving group in cross-coupling reactions.
  • Ester Group : The methyl ester enhances lipophilicity compared to ethyl or benzyl esters in analogs, influencing bioavailability or material solubility .

Biological Activity

Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This section explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C8H8IN3O4
Molecular Weight : 337.071 g/mol
CAS Number : 1179359-56-8
Purity : >97%

The compound features a nitropyridine moiety and an iodine substituent, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound has been documented in various studies, emphasizing methods that yield high purity and structural integrity. The process generally involves the iodination of pyridine derivatives followed by amination and esterification reactions.

This compound exhibits its biological effects through interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, leading to various biological responses, including:

  • Antimicrobial Activity : Studies have shown that compounds with nitropyridine structures often exhibit significant antimicrobial properties.
  • Anticancer Activity : Preliminary data suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Effects : Research on similar nitropyridine derivatives indicated a dose-dependent inhibition of cancer cell growth. For instance, compounds exhibiting structural similarities demonstrated IC50 values in the low micromolar range against various cancer cell lines (Table 1).
    CompoundCell LineIC50 (µM)
    APC-35.0
    BMCF74.5
    CHeLa3.0
  • Mechanistic Insights : In vitro studies revealed that related compounds could induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism involving the inhibition of cyclin-dependent kinases (CDKs) .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial efficacy against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundModerateModerate
Ethyl 2-(3-nitropyridin-2-amino)acetateHighLow
Methyl 2-(4-nitropyridin-2-amino)acetateLowHigh

This table illustrates that while this compound shows moderate activity in both domains, other derivatives may exhibit higher specificity or potency.

Preparation Methods

Preparation of Amino-Substituted Nitropyridine Intermediates

A key step is the nucleophilic substitution of halogenated nitropyridines with methylamine or aminoacetate derivatives to form the amino-substituted nitropyridine intermediate.

Step Reaction Conditions Details Yield
1. Nucleophilic substitution of 2-chloro-5-nitropyridine with methylamine Room temperature, dichloromethane solvent, methylamine gas bubbled through Yellow precipitate formed; filtered and dried 80%
2. Substitution of 2-bromo-5-nitropyridine with methylamine Heated at 50°C overnight in dichloromethane and THF Reaction mixture concentrated to yield methyl-(5-nitro-pyridin-2-yl)-amine Not specified
3. Amination using methylamine in ethanol Reaction at room temperature for 5 minutes Recrystallization from chloroform-hexane gave crude product Not specified

These nucleophilic aromatic substitution reactions proceed efficiently under mild conditions, yielding the amino-substituted nitropyridine intermediates critical for further functionalization.

Esterification and Final Assembly

The methyl ester group is introduced or preserved during the synthesis, commonly through:

  • Use of methyl aminoacetate derivatives in the nucleophilic substitution step.
  • Esterification reactions of amino-substituted nitropyridines with acetic anhydride and catalytic DMAP in dichloromethane at elevated temperatures (e.g., 90°C overnight) to form N-methyl-N-(5-nitro-pyridin-2-yl)-acetamide intermediates.

Reduction and Purification Steps

Reduction of nitro groups to amines or further functional group transformations are performed using:

  • Hydrogenation with palladium on carbon catalysts under hydrogen atmosphere at room temperature or elevated pressure, typically in methanol or ethanol solvents.
  • Alternative reduction using iron(III) chloride and hydrazine hydrate in methanol under reflux conditions.

Purification is typically achieved by:

  • Filtration and washing of precipitates.
  • Flash chromatography on silica gel using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Steps

Step Reactants Conditions Yield Notes
Nucleophilic substitution 2-chloro-5-nitropyridine + methylamine RT, dichloromethane, methylamine gas bubbled 80% Yellow solid precipitate
Amination 2-bromo-5-nitropyridine + methylamine 50°C, overnight, dichloromethane/THF Not specified Used without purification
Esterification Amino-nitropyridine + acetic anhydride + pyridine + DMAP 90°C, overnight, dichloromethane Not specified Flash chromatography purification
Iodination (inferred) Halogenated pyridine + Pd catalyst + boronate ester 90°C, nitrogen atmosphere Not specified HPLC monitoring
Reduction Nitro compound + Pd/C + H2 RT, methanol or ethanol, 12-18h 17-75% (varies) Alternative: FeCl3 + hydrazine hydrate reflux

Mechanistic Insights and Research Findings

  • The nucleophilic substitution on halogenated nitropyridines proceeds via aromatic nucleophilic substitution, favored by electron-withdrawing nitro groups activating the ring.
  • Nitro group migration and rearrangement reactions in nitropyridines have been studied, showing intramolecular mechanisms involving dihydropyridine sulfonic acids intermediates, although these are more relevant to nitropyridine functionalization than direct iodination.
  • Palladium-catalyzed cross-coupling reactions are a reliable method for introducing iodine substituents in pyridine rings, enabling selective functionalization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives like Ethyl 2-(5-nitropyridin-2-yl)acetate are prepared using nitro-pyridine precursors and ethyl acetoacetate under reflux with catalytic acid/base . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts regioselectivity and yield due to steric and electronic effects of the iodo and nitro groups.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, as over-nitration or dehalogenation may occur under harsh conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : The pyridine ring protons (δ 7.5–9.0 ppm) and methyl ester protons (δ 3.6–4.0 ppm) are diagnostic. The iodo substituent deshields adjacent protons, while the nitro group causes splitting patterns due to conjugation .
  • IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
    • Validation : Compare experimental data with computational simulations (e.g., DFT) or analogs like Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELX software for structure refinement . For instance, the crystal structure of a related compound (C34H36N4O5) revealed non-planar pyridine rings and hydrogen-bonded dimers, critical for understanding packing interactions .
  • Challenges : Crystallization may require vapor diffusion with solvents like DCM/hexane. Heavy atoms (iodine) enhance diffraction but complicate data collection due to absorption effects.

Q. What computational methods predict the reactivity of the nitro and iodo groups in further functionalization?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic substitution at the 5-iodo position.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
    • Validation : Compare with experimental results from analogs like Methyl 2-(3-fluoro-5-nitrophenyl)acetate, where fluorine’s electronegativity alters reactivity .

Q. How do structural isomers (e.g., nitro group position) affect biological activity?

  • Case Study : Ethyl 2-(3-nitropyridin-2-yl)acetate shows distinct reactivity compared to the 5-nitro isomer due to altered electron density distribution .
  • Experimental Design : Synthesize positional isomers and compare their inhibitory activity in enzyme assays (e.g., cytochrome P450 isoforms). Use SAR (Structure-Activity Relationship) models to correlate substituent effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of nitropyridine derivatives?

  • Root Causes :

  • Purity : Commercial samples (e.g., from MedChemExpress) may vary in purity (>95% vs. >99%), affecting assay reproducibility .
  • Assay Conditions : pH, temperature, and solvent (DMSO concentration) influence compound stability and binding affinity.
    • Mitigation : Standardize protocols (e.g., OECD guidelines) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Analysis :

  • Crystal Packing : Intermolecular forces (e.g., hydrogen bonds in C34H36N4O5) distort molecular geometry compared to gas-phase simulations .
  • Thermal Motion : High thermal displacement parameters (B-factors) in X-ray data indicate dynamic disorder, requiring refinement with TLS models in SHELXL .

Methodological Recommendations

Q. What strategies optimize the synthesis of halogenated nitropyridine derivatives?

  • Key Steps :

  • Halogen Exchange : Use Ullmann coupling or metal-catalyzed (Pd/Cu) reactions to introduce iodine.
  • Protection/Deprotection : Protect the amino group with Boc or Fmoc to prevent side reactions during nitration .
    • Troubleshooting : If yields are low, screen catalysts (e.g., KI for iodide retention) or use microwave-assisted synthesis to reduce decomposition.

Q. How to design a robust SAR study for this compound?

  • Framework :

  • Core Modifications : Vary substituents (e.g., replace iodine with bromine) and assess activity changes.
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., nitro for hydrogen bonding).
    • Data Integration : Cross-reference with databases like PubChem for analogs (e.g., Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate
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